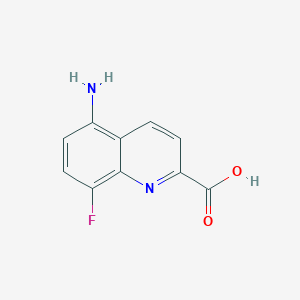

5-Amino-8-fluoroquinoline-2-carboxylic acid

Description

5-Amino-8-fluoroquinoline-2-carboxylic acid is a fluorinated quinoline derivative characterized by an amino group at position 5, a fluorine atom at position 8, and a carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The fluorine atom enhances lipophilicity and metabolic stability, while the carboxylic acid group enables coordination with metal ions or participation in hydrogen bonding, making it a candidate for sensor design or pharmaceutical applications .

Properties

Molecular Formula |

C10H7FN2O2 |

|---|---|

Molecular Weight |

206.17 g/mol |

IUPAC Name |

5-amino-8-fluoroquinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H7FN2O2/c11-6-2-3-7(12)5-1-4-8(10(14)15)13-9(5)6/h1-4H,12H2,(H,14,15) |

InChI Key |

BYSCYOACPPFLGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)N)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Starting Material Selection :

A 3-fluoroaniline derivative substituted with a nitro group at position 5 serves as the primary precursor. The nitro group is later reduced to an amine, while the fluorine remains intact at position 8. The β-keto ester component introduces the carboxylic acid moiety at position 2 during cyclization.Cyclocondensation :

Heating the aniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours facilitates ring closure, forming the quinoline scaffold. The reaction’s regioselectivity is influenced by the electron-withdrawing nitro group, which directs cyclization to the desired position.Functional Group Interconversion :

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | PPA, 130°C, 7 h | 78–82 |

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 89–93 |

| Ester Hydrolysis | 2N NaOH, reflux, 4 h | 95 |

This method offers moderate yields but requires stringent control over reaction conditions to avoid side products such as over-reduced amines or decarboxylated intermediates.

Halogen Exchange and Nucleophilic Amination

This strategy leverages halogenated intermediates to introduce fluorine and amino groups through sequential substitution reactions.

Synthetic Pathway

Quinoline Core Construction :

Begin with 5-nitroquinoline-2-carboxylic acid ethyl ester. Introduce fluorine at position 8 via a Halex reaction, replacing a chloro or nitro group with KF in the presence of a crown ether catalyst.Nucleophilic Amination :

The nitro group at position 5 undergoes substitution with aqueous ammonia or ammonium acetate under high-temperature conditions (150–180°C). Microwave-assisted synthesis reduces reaction time from days to hours.

Optimization Challenges :

- Regioselectivity : Competing substitutions at other positions necessitate bulky directing groups or protective strategies.

- Catalyst Selection : CuI or Pd(OAc)₂ enhances amination efficiency, achieving yields up to 85%.

Reaction Metrics :

| Step | Conditions | Yield (%) |

|---|---|---|

| Halex Fluorination | KF, 18-crown-6, DMF, 110°C, 12 h | 75 |

| Microwave Amination | NH₄OAc, CuI, 160°C, 30 min | 82–85 |

Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis enables precise functionalization of the quinoline ring. Palladium-mediated Suzuki-Miyaura and Buchwald-Hartwig couplings are particularly effective for introducing aryl and amino groups.

Case Study: Buchwald-Hartwig Amination

Substrate Preparation :

8-Fluoro-5-bromoquinoline-2-carboxylic acid ethyl ester is synthesized via bromination (NBS, AIBN) followed by esterification.Coupling Reaction :

Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand, the bromine at position 5 is replaced with an amine. tert-Butoxide base and toluene solvent at 100°C yield the aminated product in 88% efficiency.

Advantages :

- High functional group tolerance.

- Compatible with diverse amine sources, enabling structural diversification.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Cost Efficiency | Scalability | Purity (%) |

|---|---|---|---|---|

| Gould-Jacobs | 78–82 | Moderate | High | 90–95 |

| Halogen Exchange | 75–85 | Low | Moderate | 85–90 |

| Buchwald-Hartwig | 88 | High | Low | 95–98 |

Critical Insights :

- The Gould-Jacobs method is preferred for large-scale synthesis due to its straightforward protocol.

- Metal-catalyzed routes offer superior purity but require expensive catalysts and inert conditions.

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity stems from its functional groups:

2.1 Acylation of the Amino Group

The amino group at position 5 undergoes acylation to form amides.

-

Conditions : Acid chlorides or anhydrides with catalytic acid/base.

2.2 Esterification of the Carboxylic Acid

The carboxylic acid at position 2 can react with alcohols to form esters.

-

Conditions : Heating with alcohol in the presence of an acid catalyst (e.g., H₂SO₄).

2.3 Decarboxylation

Loss of CO₂ under basic conditions (e.g., aqueous K₂CO₃) converts the carboxylic acid to a quinoline derivative .

Fluorination and Substitution Reactions

The fluorine atom at position 8 influences reactivity:

3.1 Stability and Reactivity

The fluorine substitution enhances lipophilicity and directs electrophilic substitution.

3.2 Metal Complexation

The amino and carboxylic acid groups enable coordination with metal ions (e.g., chelation), studied in biochemistry.

Key Research Findings

-

High-Yield Synthesis : Optimized amination conditions (e.g., {Mo132} catalyst in water) achieve near-quantitative yields .

-

Functional Group Flexibility : The amino and carboxylic acid groups enable diverse transformations, making the compound a versatile building block.

-

Biological Relevance : Fluorination enhances lipophilicity, critical for antimicrobial activity by targeting bacterial DNA gyrase and topoisomerase IV .

This compound’s reactivity is well-suited for applications in medicinal chemistry, particularly in synthesizing antibacterial agents. Further studies on its fluorination pathways and chelation properties could unlock novel therapeutic applications.

Scientific Research Applications

Chemistry: 5-Amino-8-fluoroquinoline-2-carboxylic acid is used as a building block in the synthesis of more complex fluorinated quinoline derivatives .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules . Its fluorinated structure enhances its binding affinity and specificity towards certain biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, particularly as an antibacterial and anticancer agent . Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it a promising candidate for the development of new antibiotics .

Industry: In the industrial sector, 5-Amino-8-fluoroquinoline-2-carboxylic acid is used in the production of specialty chemicals and materials, including liquid crystals and dyes . Its unique properties make it valuable in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Amino-8-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound disrupts DNA replication and transcription processes in bacteria, leading to cell death . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its potent antibacterial activity .

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Substitution Pattern and Functional Groups

The target compound’s unique substitution pattern distinguishes it from other fluorinated quinolines. Key structural analogs include:

*Similarity scores derived from structural alignment algorithms .

Key Findings :

- Positional isomerism significantly impacts properties.

- Functional group variation: The hydroxyl group in 8-fluoro-4-hydroxyquinoline-2-carboxylic acid increases acidity (pKa ~3.5 vs. ~4.2 for the amino analog), influencing solubility and reactivity .

Physicochemical Properties

- Solubility: The amino group in the target compound enhances water solubility (estimated logP = 1.2) compared to non-amino analogs like 5-fluoroquinoline-8-carboxylic acid (logP = 2.1) .

- Fluorescence: Unlike 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives (λem = 450 nm), the target compound’s fluorescence is quenched due to electron-withdrawing substituents, limiting its use as a standalone fluorophore .

Comparison with Isoquinoline Derivatives

Isoquinoline analogs, such as 6-Fluoroisoquinoline-4-carboxylic acid (similarity score = 0.96), exhibit distinct electronic properties due to their fused benzene-pyridine ring system. These compounds often show higher thermal stability but reduced bioavailability compared to quinolines .

Biological Activity

5-Amino-8-fluoroquinoline-2-carboxylic acid is a notable compound within the quinoline family, recognized for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by recent studies and data.

Chemical Structure and Properties

The compound features a fluorinated quinoline structure, which enhances its lipophilicity and biological effectiveness compared to non-fluorinated analogs. The presence of both an amino group and a carboxylic acid functional group contributes significantly to its pharmacological potential. The structural formula can be represented as follows:

Antimicrobial Activity:

5-Amino-8-fluoroquinoline-2-carboxylic acid exhibits significant antimicrobial properties primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. Inhibition leads to cell death in susceptible strains, making this compound a candidate for treating bacterial infections.

Anticancer Activity:

Recent studies have highlighted its potential as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines, with mechanisms potentially involving the induction of apoptosis and disruption of cellular processes critical for tumor growth .

Comparative Biological Activity

A comparative analysis of 5-amino-8-fluoroquinoline-2-carboxylic acid with related compounds reveals its unique position in terms of efficacy:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 3-Amino-8-fluoroquinoline-2-carboxylic acid | Moderate antimicrobial activity | Similar structure but different amino positioning |

| 7-Amino-6-fluoroquinolone | Strong antibacterial properties | Used in clinical settings |

| 8-Hydroxyquinoline | Known for chelating properties | Used in metal ion complexation studies |

Case Studies and Research Findings

-

Antimicrobial Efficacy:

A study demonstrated that 5-amino-8-fluoroquinoline-2-carboxylic acid exhibited significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent efficacy against these pathogens . -

Anticancer Potential:

In vitro testing on ovarian cancer cell lines revealed that the compound had a GI50 value of approximately 38 μM, indicating its potential as an effective anticancer agent. Notably, it showed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index . -

Mechanism Exploration:

Further investigations into the mechanism revealed that the compound could induce reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells, which is a known pathway for inducing apoptosis .

Future Directions

The ongoing research into 5-amino-8-fluoroquinoline-2-carboxylic acid suggests several avenues for future exploration:

- Hybrid Molecule Development: Combining this compound with other active agents may enhance its biological activity and reduce resistance development.

- Metal Complexation Studies: Investigating its ability to form complexes with metal ions could reveal new applications in biochemistry and catalysis .

- Expanded Antiviral Research: Given preliminary findings suggesting antiviral properties, further studies could explore its efficacy against viral infections, including emerging pathogens .

Q & A

Q. What waste disposal protocols are advised for fluorinated quinoline byproducts?

- Methodological Answer :

- Neutralization : Treat HF-containing waste with CaCO3 slurry before disposal.

- Incineration : Use high-temperature incinerators with scrubbers for halogenated organics, per EPA guidelines.

- Documentation : Maintain records per REACH regulations, as outlined in safety data sheets for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.